3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone
Overview
Description
This compound is characterized by the presence of a pyridine ring substituted with methylamino and methylsulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with methylamine and methylthiol under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: Nucleophilic substitution reactions can replace the methylamino or methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives.
Scientific Research Applications
3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in drug development.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylamino-1-pyridin-3-yl-propenone
- 3-Methylsulfanyl-1-pyridin-3-yl-propenone
- 3-Amino-3-methylsulfanyl-1-pyridin-3-yl-propenone
Uniqueness
3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone stands out due to the simultaneous presence of both methylamino and methylsulfanyl groups on the pyridine ring.
Biological Activity
3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone (CAS No. 1374320-15-6) is a compound characterized by the presence of a pyridine ring with methylamino and methylsulfanyl substituents. Its unique structure suggests potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Property | Description |
---|---|
IUPAC Name | (Z)-3-(methylamino)-3-methylsulfanyl-1-pyridin-3-ylprop-2-en-1-one |
Molecular Formula | C10H12N2OS |
Molecular Weight | 212.28 g/mol |
InChI Key | NONUKDMSRBSUMC-POHAHGRESA-N |
The biological activity of this compound is believed to involve its interaction with various molecular targets. Preliminary studies indicate that the compound may modulate enzyme activity and influence signaling pathways associated with oxidative stress and cell proliferation. The exact mechanisms are still under investigation, but potential interactions include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It may interact with specific receptors, affecting signal transduction processes.
- Antioxidant Activity : The presence of sulfur in its structure suggests potential antioxidant properties, which could mitigate oxidative damage in cells.
Biological Activity
Research has highlighted several significant biological activities associated with this compound:
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values demonstrating its potency.
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound against different cancer cell lines, including HeLa and A549 cells. The compound demonstrated significant cytotoxic effects, with IC50 values indicating effective growth inhibition:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242.52 |
These results suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies
Several case studies have investigated the biological activities of similar compounds, providing insights into the potential applications of this compound:
- Anticonvulsant Activity : Analogous compounds have been reported to exhibit anticonvulsant properties, suggesting that structural modifications can enhance therapeutic efficacy in neurological disorders.
- Antiproliferative Effects : Research on thiazole-bearing molecules has shown promising results in inhibiting tumor growth, indicating that similar mechanisms may be present in 3-Methylamino derivatives.
Properties
IUPAC Name |
(Z)-3-(methylamino)-3-methylsulfanyl-1-pyridin-3-ylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-11-10(14-2)6-9(13)8-4-3-5-12-7-8/h3-7,11H,1-2H3/b10-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUKDMSRBSUMC-POHAHGRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=CC(=O)C1=CN=CC=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C/C(=O)C1=CN=CC=C1)/SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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